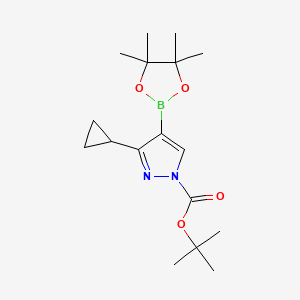![molecular formula C29H26N4O4 B2395216 ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate CAS No. 1189678-76-9](/img/structure/B2395216.png)
ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate is a complex organic compound that holds significant interest due to its potential applications in various fields. Its structure features multiple aromatic rings and functional groups, making it a versatile molecule in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Starting with readily available reactants, a series of condensation and cyclization reactions under controlled conditions leads to the final product. Key intermediates are often purified through recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems may be employed for efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidative reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to oxidation of specific functional groups.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride, targeting carbonyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or tetrahydrofuran.
Substitution: Halogenated solvents for electrophilic substitution, amines for nucleophilic substitution.
Major Products Formed: The major products depend on the specific reaction, but common derivatives include hydroxylated, methylated, or aminated versions of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate finds applications across various scientific fields:
Chemistry: Used as a starting material or intermediate in organic synthesis, aiding in the development of new compounds.
Biology: Investigated for its potential interactions with biological targets, including proteins and enzymes.
Medicine: Explored for pharmacological properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: Potentially utilized in the development of novel materials or as a chemical probe in research and development.
Wirkmechanismus
The compound’s mechanism of action involves interactions at the molecular level. Its aromatic rings and functional groups enable binding to specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, potentially inhibiting or activating certain biological processes. Understanding these pathways helps in deciphering its effects and therapeutic potential.
Vergleich Mit ähnlichen Verbindungen
Compared to other indole-based or benzoate compounds, ethyl 4-(2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamido)benzoate stands out due to its unique combination of structural features and functional groups. Similar compounds might include:
Ethyl 4-amino-3-nitrobenzoate
Benzyl 4-oxo-3H-pyrimido[5,4-b]indole-8-carboxylate
Methyl 3-benzyl-4-oxo-2H-indole-5-carboxylate
This structural uniqueness often translates to distinct chemical and biological properties, making it a valuable compound for diverse applications.
This should give you a comprehensive overview of this compound. Intriguing stuff, right? Where should we go next?
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O4/c1-3-37-29(36)21-10-12-22(13-11-21)31-25(34)17-33-24-14-9-19(2)15-23(24)26-27(33)28(35)32(18-30-26)16-20-7-5-4-6-8-20/h4-15,18H,3,16-17H2,1-2H3,(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDTBWMUQUSCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-2,3-dihydro-1H-indole](/img/structure/B2395137.png)
![2-[4,7,8-Trimethyl-6-(3-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2395140.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-9H-xanthene-9-carboxamide](/img/structure/B2395142.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-2-methylpyrimidine](/img/structure/B2395143.png)
![7-(6-Methylpyrimidin-4-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2395145.png)
![1-[3-(4-methylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-2,3-dihydro-1H-indole](/img/structure/B2395146.png)
![7-{2-[(4-Chlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2395147.png)


![[2-(1,3-Dioxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2395152.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2-fluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2395155.png)
![3-methyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2395156.png)
